molecular formula C13H11ClN6O3 B2711118 5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide CAS No. 2034354-54-4

5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide

Cat. No. B2711118
CAS RN: 2034354-54-4
M. Wt: 334.72
InChI Key: WKWABWAPNBQREY-UHFFFAOYSA-N
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Description

The compound “5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and a nicotinamide moiety .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring and the nicotinamide moiety are key structural features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide group in the nicotinamide moiety would likely make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of pyridazine compounds has led to the synthesis of unknown 5-hydroxy-6(5H)-1,2,4-triazolo[4,3-b]pyridazinones, highlighting the chemical versatility and potential for creating novel derivatives with significant properties (Kosáry, 1992). Such compounds have shown considerable biological properties, including anti-tumor and anti-inflammatory activities, as demonstrated in recent studies (Sallam et al., 2021).

Biological Evaluation and Potential Pharmacological Activities

Nicotinamide derivatives, including those related to the specified chemical structure, have been evaluated for their biological activities. Studies have explored the utilization of such compounds by mammals, insects, and bacteria, indicating their broad biological relevance and potential therapeutic applications (Ellinger et al., 1947). Additionally, novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Herbicidal Activity

Research on nicotinic acid derivatives has led to the discovery of compounds with excellent herbicidal activity against various plant species. This underscores the agricultural applications of such chemical structures, potentially contributing to the development of new herbicides against monocotyledonous weeds (Yu et al., 2021).

Structural and Theoretical Studies

Structural analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of related compounds have been conducted to understand their chemical properties and interactions at a molecular level. Such studies provide insights into the dominant intermolecular interaction energies involved in molecular packing, contributing to the design of compounds with desired physical and chemical properties (Sallam et al., 2021).

properties

IUPAC Name

5-chloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6O3/c1-23-11-3-2-9-17-18-10(20(9)19-11)6-16-12(21)7-4-8(14)13(22)15-5-7/h2-5H,6H2,1H3,(H,15,22)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWABWAPNBQREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CNC(=O)C(=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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